1-Bromo-2-chloro-3-ethoxybenzene
Description
Properties
IUPAC Name |
1-bromo-2-chloro-3-ethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVXLXJZXQDWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.50 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-3-ethoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination and chlorination of ethoxybenzene under controlled conditions. The reaction typically requires the use of bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-chloro-3-ethoxybenzene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of this compound derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the bromine or chlorine atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with different substituents replacing the bromine or chlorine atoms.
Scientific Research Applications
1-Bromo-2-chloro-3-ethoxybenzene is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 1-bromo-2-chloro-3-ethoxybenzene exerts its effects depends on the specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects : Ethoxy groups in this compound activate the ring toward electrophilic substitution at positions ortho and para to the oxygen, while halogens deactivate the ring. This balance dictates regioselectivity in reactions like Suzuki couplings .
- Solubility Trends: Ethoxy-substituted derivatives exhibit higher solubility in ethanol and DMSO compared to purely halogenated analogs, which are more soluble in nonpolar solvents like toluene .
- Thermal Stability : Bulky substituents (e.g., tetramethyl groups) increase melting points but reduce thermal stability due to steric strain .
Q & A
Q. Can this compound serve as a monomer for conductive polymers?
- Methodology :
- Polymerization trials : Perform Kumada coupling with Grignard reagents to form poly(arylene ethynylene) backbones. Measure conductivity via four-probe resistivity tests .
- Doping studies : Introduce electron-withdrawing groups (e.g., NO₂) post-polymerization to enhance charge transport .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
